

N-Boc-ethylenediamine hydrochloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Boc-ethylenediamine hydrochloride

Cat. No.: B130538

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **N-Boc-Ethylenediamine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

N-Boc-ethylenediamine hydrochloride, a mono-protected derivative of ethylenediamine, offers a strategic advantage in multi-step syntheses.^[1] The tert-butyloxycarbonyl (Boc) protecting group selectively blocks one of the primary amine functionalities, allowing for controlled, sequential reactions. This targeted reactivity is crucial for the construction of unsymmetrical diamines, which are integral components of many pharmaceutical agents, including those for neurological and cardiovascular diseases.^{[1][2]} The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free-base counterpart.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of **N-Boc-ethylenediamine hydrochloride** is fundamental to its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques for quality control.

Property	Value	Source(s)
Chemical Name	tert-butyl N-(2-aminoethyl)carbamate hydrochloride	[3]
Synonyms	N-tert-Butoxycarbonyl-1,2-diaminoethane hydrochloride	[4]
CAS Number	79513-35-2	[5][6]
Molecular Formula	C ₇ H ₁₇ ClN ₂ O ₂	[5][7]
Molecular Weight	196.68 g/mol	[4][5][7]
Appearance	White to cream crystalline powder or crystals.[6][7]	[6][7]
Melting Point	148-151 °C	[3][5]
Solubility	Soluble in water. Miscible with methanol and chloroform.[8]	[8]
Stability	Hygroscopic; sensitive to moisture and air.[9]	[9]

Strategic Importance in Synthesis: The Power of Mono-Protection

The primary utility of **N-Boc-ethylenediamine hydrochloride** lies in the strategic protection of one amine group. In contrast to unprotected ethylenediamine, which can lead to a mixture of mono- and di-substituted products and potential polymerization, the Boc-protected version allows for selective functionalization of the free primary amine.[1] This control is indispensable in the synthesis of complex molecules where specific connectivity is required.

The Boc group can be readily removed under acidic conditions, revealing the second amine for subsequent reactions. This stepwise approach is fundamental to creating unsymmetrical molecules and is a key strategy in the development of antibody-drug conjugates (ADCs) and peptide nucleic acids (PNAs).[1]

Caption: Comparative reaction pathways of unprotected vs. N-Boc-protected ethylenediamine.

Experimental Protocols for Characterization

To ensure the quality and identity of **N-Boc-ethylenediamine hydrochloride**, a series of characterization experiments are essential. The following protocols are standard methodologies employed for this purpose.

Purity Assessment by Titration

The purity of **N-Boc-ethylenediamine hydrochloride** can be determined by titration, specifically by quantifying the chloride content.

Methodology:

- Accurately weigh approximately 150-200 mg of **N-Boc-ethylenediamine hydrochloride** and dissolve it in 50 mL of deionized water.
- Add 2-3 drops of a suitable indicator, such as potassium chromate.
- Titrate the solution with a standardized solution of silver nitrate (e.g., 0.1 M AgNO₃) until the endpoint is reached, indicated by a persistent reddish-brown precipitate.
- Record the volume of silver nitrate solution used.
- Calculate the purity based on the stoichiometry of the reaction between the chloride ions and silver nitrate. An assay of $\geq 97.5\%$ is generally considered acceptable.^[6]

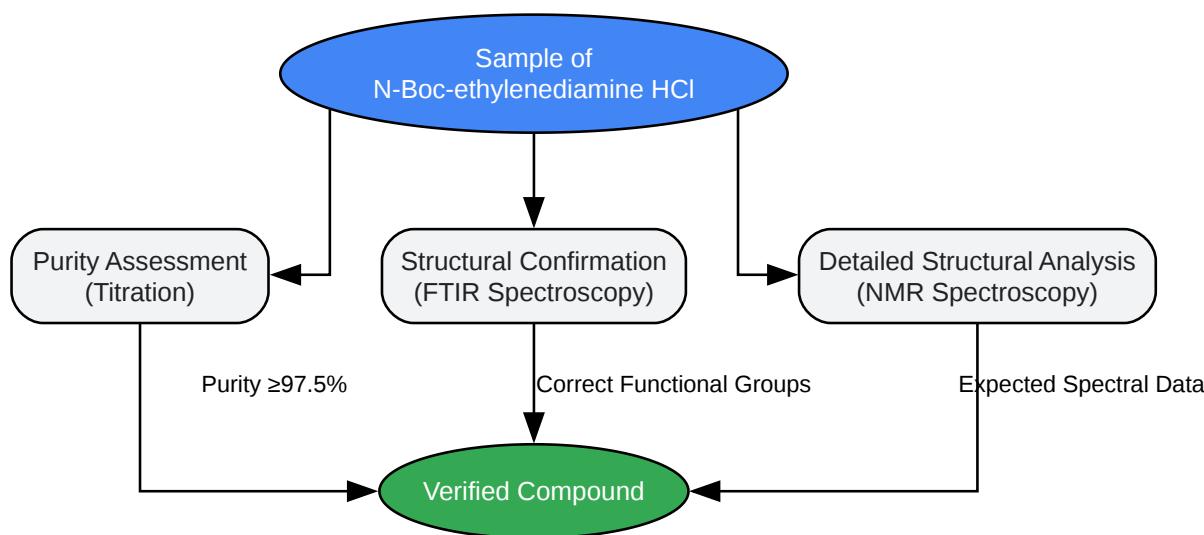
Spectroscopic Identification

Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and identifying any impurities.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:


- Obtain a small sample of **N-Boc-ethylenediamine hydrochloride**.
- If using an Attenuated Total Reflectance (ATR) accessory, place the sample directly on the ATR crystal.
- Acquire the spectrum over a range of 4000-400 cm^{-1} .
- Key expected peaks include: N-H stretching (amine and amide), C=O stretching (carbamate), and C-N stretching.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule.

Methodology:

- Dissolve a small amount of **N-Boc-ethylenediamine hydrochloride** in a suitable deuterated solvent, such as Deuterium Oxide (D_2O) or DMSO-d_6 .
- Acquire the ^1H and ^{13}C NMR spectra.
- The ^1H NMR spectrum is expected to show signals corresponding to the protons of the ethylenediamine backbone and the tert-butyl group of the Boc protecting group.[10][11]
- The ^{13}C NMR spectrum will show distinct signals for the carbons of the ethyl group, the tert-butyl group, and the carbonyl of the carbamate.[12]

[Click to download full resolution via product page](#)

Caption: Standard workflow for the characterization of **N-Boc-ethylenediamine hydrochloride**.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of **N-Boc-ethylenediamine hydrochloride**.

- Storage: The compound should be stored under an inert atmosphere in a tightly closed container in a dry and well-ventilated place.[13][9] Recommended storage temperature is between 2°C and 8°C.[2][14]
- Handling: Due to its hygroscopic nature, exposure to moist air or water should be avoided.[9] Use personal protective equipment, including gloves and safety glasses, to avoid contact with skin and eyes.[9] Ensure adequate ventilation to prevent inhalation of dust.[13][9]

Conclusion

N-Boc-ethylenediamine hydrochloride is a vital reagent in modern organic synthesis, particularly in the development of new therapeutics. Its mono-protected nature allows for a high degree of control in synthetic pathways. A comprehensive understanding of its physical properties, coupled with rigorous characterization and proper handling, is essential for its successful application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-ethylenediamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. N-BOC-ETHYLENEDIAMINE HYDROCHLORIDE CAS#: 79513-35-2 [chemicalbook.com]
- 6. N-Boc-ethylenediamine hydrochloride, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. N-Boc-ethylenediamine hydrochloride, 98% | CymitQuimica [cymitquimica.com]
- 8. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. N-BOC-ETHYLENEDIAMINE HYDROCHLORIDE(79513-35-2) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. spectratabase.com [spectratabase.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. N-Boc-ethylenediamine | 57260-73-8 | FB18943 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [N-Boc-ethylenediamine hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130538#n-boc-ethylenediamine-hydrochloride-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com